Thiazolo[4,5-d]thiazole, 2,5-diphenyl-
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Overview
Description
Thiazolo[4,5-d]thiazole, 2,5-diphenyl- is an organic heterocyclic compound known for its unique structural and electronic properties. This compound belongs to the thiazolothiazole family, which is characterized by a fused bicyclic system containing sulfur and nitrogen atoms. The presence of phenyl groups at the 2 and 5 positions enhances its stability and electronic characteristics, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[4,5-d]thiazole, 2,5-diphenyl- typically involves the cyclization of appropriate precursors. One common method is the Jacobsen cyclization of thioamide to the corresponding thiazolothiazole. This reaction is carried out using aqueous potassium ferricyanide as an oxidant . Another method involves the chlorination of ethyl isothiocyanatoacetate, followed by dehydrohalogenation to form the diethyl 2,5-dicarboxylate, which is then saponified and decarboxylated to yield the desired compound .
Industrial Production Methods
Industrial production of Thiazolo[4,5-d]thiazole, 2,5-diphenyl- often involves scalable synthetic procedures that ensure high yield and purity. The use of dichloroethylamides and aryl isothiocyanates in the presence of Lawesson’s reagent has been reported to produce 2,5-disubstituted thiazolothiazoles efficiently .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-d]thiazole, 2,5-diphenyl- undergoes various chemical reactions, including:
Substitution: The phenyl groups can be substituted with other functional groups to tailor the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include potassium ferricyanide for oxidation, Lawesson’s reagent for substitution, and various reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, substituted thiazolothiazoles, and reduced forms of the compound, each with distinct properties and applications .
Scientific Research Applications
Thiazolo[4,5-d]thiazole, 2,5-diphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and other optoelectronic devices due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of Thiazolo[4,5-d]thiazole, 2,5-diphenyl- involves its interaction with molecular targets such as DNA and enzymes. For instance, some derivatives bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s electron-rich structure allows it to participate in various biochemical pathways, enhancing its efficacy in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazole: A closely related compound with similar electronic properties but different substitution patterns.
Pyrano[2,3-d]thiazole: Another heterocyclic compound with a fused ring system, known for its medicinal properties.
Thiazolo[4,5-b]pyridine: A compound with a similar core structure but different heteroatom arrangement, used in various chemical applications.
Uniqueness
Thiazolo[4,5-d]thiazole, 2,5-diphenyl- stands out due to its enhanced stability and electronic properties conferred by the phenyl groups. This makes it particularly suitable for applications in organic electronics and photonics, where stability and efficient charge transport are crucial .
Properties
CAS No. |
6970-88-3 |
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Molecular Formula |
C16H10N2S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,5-diphenyl-[1,3]thiazolo[4,5-d][1,3]thiazole |
InChI |
InChI=1S/C16H10N2S2/c1-3-7-11(8-4-1)14-17-13-16(19-14)20-15(18-13)12-9-5-2-6-10-12/h1-10H |
InChI Key |
IWRRXBXFDWPBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)SC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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